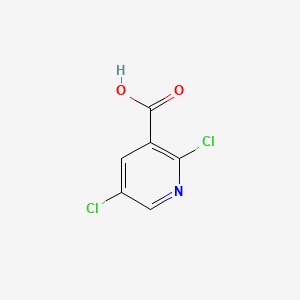

2,5-Dichloronicotinic acid

Description

The exact mass of the compound 2,5-Dichloronicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dichloronicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloronicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQSMLIMBNMUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371116 | |

| Record name | 2,5-Dichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59782-85-3 | |

| Record name | 2,5-Dichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,5-Dichloronicotinic Acid: Synthesis, Applications, and Analytical Methodologies

For Immediate Release

This technical guide provides an in-depth overview of 2,5-Dichloronicotinic acid (CAS No. 59782-85-3), a pivotal intermediate in the development of pharmaceuticals and agrochemicals. Tailored for researchers, scientists, and professionals in drug development and crop protection, this document elucidates the compound's synthesis, key applications, and detailed analytical protocols, underscoring its significance in modern chemical research.

Core Compound Identification and Properties

2,5-Dichloronicotinic acid is a chlorinated derivative of nicotinic acid, also known as vitamin B3. Its unique substitution pattern makes it a versatile building block in organic synthesis.

Chemical Identity:

-

Systematic Name: 2,5-dichloro-3-pyridinecarboxylic acid

-

Synonyms: 2,5-Dichloropyridine-3-carboxylic acid

-

CAS Number: 59782-85-3

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1][2] |

| Molecular Weight | 192.00 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 154-158 °C | [2] |

| Boiling Point | 323.7 °C at 760 mmHg | [1] |

| Solubility | Soluble in Methanol | [1] |

| Purity | Typically ≥ 97% (GC) | [2] |

Strategic Importance in Synthesis

The reactivity of 2,5-Dichloronicotinic acid is primarily dictated by the carboxylic acid group and the two chlorine substituents on the pyridine ring. The electron-withdrawing nature of the chlorine atoms and the nitrogen in the pyridine ring influences the acidity of the carboxylic acid and the susceptibility of the ring to nucleophilic substitution reactions. This unique electronic and steric profile makes it a valuable precursor for a range of complex molecules.

Pharmaceutical Applications: A Gateway to Novel Therapeutics

2,5-Dichloronicotinic acid serves as a crucial intermediate in the synthesis of a variety of biologically active compounds, particularly in the development of anti-inflammatory and anti-cancer agents.[2] Its structure provides a scaffold for the synthesis of molecules that can interact with specific biological targets.

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, which are a cornerstone of modern oncology.[3][4] Derivatives of 2,5-Dichloronicotinic acid can be synthesized to target specific kinases involved in cell signaling pathways that are dysregulated in cancer. The dichloro-substitution pattern can be exploited to achieve selectivity and potency for targeted therapies.

Anti-inflammatory Drugs: While direct synthesis of widely known NSAIDs like Diclofenac from 2,5-Dichloronicotinic acid is not the primary route, the underlying chemical principles of coupling an aniline derivative to a halogenated aromatic acid are relevant. The structural motif of a di-substituted phenylamine linked to an acidic group is central to the activity of many anti-inflammatory drugs.[5][6]

Below is a conceptual workflow for the utilization of 2,5-Dichloronicotinic acid in pharmaceutical synthesis.

Caption: Conceptual workflow for pharmaceutical synthesis.

Agrochemical Applications: Enhancing Crop Protection

In the agrochemical sector, 2,5-Dichloronicotinic acid is a key building block for the synthesis of modern herbicides and fungicides.[2] The development of effective and selective crop protection agents is crucial for global food security.

Fungicides: Nicotinic acid and its derivatives are known to possess fungicidal properties.[7] The unique substitution of 2,5-Dichloronicotinic acid allows for the creation of novel fungicides with specific modes of action, potentially targeting metabolic pathways in pathogenic fungi. These derivatives can be designed to be effective against a broad spectrum of fungal diseases that threaten crop yields.[7][8]

Herbicides: The structural features of 2,5-Dichloronicotinic acid are also valuable in the design of herbicides. By modifying the carboxylic acid group and potentially substituting one of the chlorine atoms, chemists can develop molecules that selectively interfere with the growth of weeds without harming the desired crops.

Synthesis and Purification Protocols

The synthesis of 2,5-Dichloronicotinic acid can be approached through various routes, often starting from more readily available pyridine derivatives. A common strategy involves the oxidation of a corresponding methylpyridine.

Example Synthesis Protocol: Oxidation of 2-Chloro-3-methyl-5-chloropyridine

This protocol is based on established methods for the oxidation of methylpyridines to their corresponding carboxylic acids.[9][10]

Reaction Scheme:

Caption: General workflow for purification by recrystallization.

Analytical Characterization

To ensure the identity and purity of 2,5-Dichloronicotinic acid, a combination of analytical techniques should be employed. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for purity assessment and quantification.

Example HPLC-UV Method

This method is based on standard procedures for the analysis of organic acids. [11][12]

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile and water with 0.1% formic or phosphoric acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| UV Detection | 210 nm or 280 nm |

| Sample Preparation | Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like methanol. |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,5-Dichloronicotinic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2,5-Dichloronicotinic acid is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique chemical structure provides a versatile platform for the synthesis of a wide range of bioactive molecules. A thorough understanding of its properties, synthesis, and analytical characterization is essential for researchers and developers in these fields. The methodologies outlined in this guide provide a solid foundation for the effective utilization of this important compound in research and development.

References

-

LookChem. Cas 59782-85-3, 2,5-Dichloronicotinic acid. [Link]

-

City University of New York (CUNY). Purification by Recrystallization. [Link]

-

RSC Education. Purifying by recrystallisation | 16–18 years. [Link]

- Google Patents.

-

MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

-

University of California, Irvine. Recrystallization. [Link]

-

University of Massachusetts Lowell. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

-

SpringerLink. DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact. [Link]

- Google Patents. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.

- Google Patents.

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

-

National Center for Biotechnology Information. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. [Link]

-

SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

-

University of Wyoming. SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. [Link]

- Google Patents. CN111100057B - Method for synthesizing diclofenac sodium intermediate 1- (2, 6-dichlorophenyl) indoline-2-ketone.

-

Der Pharma Chemica. Synthesis and Evaluation of New Diclofenac Acid having 2-Azetidinone. [Link]

-

Chemical Kinomics & Innovative Drug Discovery. Drug Discovery - Inhibitor. [Link]

-

ResearchGate. Six‐step flow synthesis of diclofenac sodium (1). [Link]

-

National Center for Biotechnology Information. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[1][13][14]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. [Link]

-

National Center for Biotechnology Information. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. [Link]

-

RUDN Journal of Agronomy and Animal Industries. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. [Link]

-

Infoscience. Synthesis, Structure, and Activity of Diclofenac Analogues as Transthyretin Amyloid Fibril Formation Inhibitors. [Link]

-

American Chemical Society. Synthesis and fungicidal activity of macrocyclic and acyclic analogs of natural product UK-2A. [Link]

-

ScienceDirect. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

-

PubChem. 2,6-Dichloronicotinic acid. [Link]

-

Desalination and Water Treatment. A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. [Link]

-

Revue Roumaine de Chimie. DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. [Link]

-

Science.gov. sensitive hplc-uv method: Topics by Science.gov. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalkinomics.com [chemicalkinomics.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth - Dahaeva - RUDN Journal of Agronomy and Animal Industries [agrojournal.rudn.ru]

- 9. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 10. Methods to Produce Nicotinic Acid with Potential Industrial Applications [mdpi.com]

- 11. scioninstruments.com [scioninstruments.com]

- 12. deswater.com [deswater.com]

- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 14. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

A Comprehensive Technical Guide to 2,5-Dichloronicotinic Acid for Research and Development Professionals

Executive Summary: 2,5-Dichloronicotinic acid is a halogenated pyridine derivative that serves as a pivotal building block in the synthesis of a wide array of high-value chemical compounds. Its structural features, particularly the presence of two chlorine atoms and a carboxylic acid group on the pyridine ring, offer versatile reactivity for developing novel pharmaceuticals and agrochemicals. This guide provides an in-depth analysis of its core properties, a validated synthesis protocol, key applications, and analytical methodologies essential for its characterization. With a molecular weight of 192.00 g/mol , this compound is a key intermediate for researchers in organic synthesis, medicinal chemistry, and materials science.[1][2]

Core Molecular and Physicochemical Properties

2,5-Dichloronicotinic acid, also known as 2,5-dichloro-3-pyridinecarboxylic acid, is a solid, crystalline compound under standard conditions.[1][2] The precise arrangement of its functional groups dictates its chemical reactivity and utility as a synthetic intermediate. The electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group significantly influence the chemistry of the pyridine ring.

Quantitative Data Summary

The fundamental properties of 2,5-Dichloronicotinic acid are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Weight | 192.00 g/mol | [3][4] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1][2] |

| CAS Number | 59782-85-3 | [1][2] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 154-158 °C | [1][2][5] |

| Boiling Point | 323.7 °C at 760 mmHg | [1][5] |

| Solubility | Soluble in Methanol | [1] |

| pKa | 1.63 ± 0.25 (Predicted) | [1] |

| InChI Key | SXQSMLIMBNMUNB-UHFFFAOYSA-N | [5] |

Synthesis and Purification Workflow

The synthesis of 2,5-Dichloronicotinic acid is typically achieved through a directed ortho-metalation (DoM) reaction, followed by carboxylation. This strategy leverages the directing ability of the chlorine atom at the 2-position to facilitate selective deprotonation at the 3-position.

Expert Rationale

The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical. LDA is sufficiently basic to deprotonate the C-3 position of 2,5-dichloropyridine, which is acidified by the adjacent nitrogen and chlorine atoms. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions and ensure kinetic control of the lithiation. The subsequent quenching with solid carbon dioxide (dry ice) introduces the carboxylic acid functionality at the desired position.

Synthesis Workflow Diagram

Caption: Directed ortho-metalation and carboxylation synthesis workflow.

Detailed Synthesis Protocol

-

Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

-

Reagent Preparation: Dissolve 2,5-dichloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Reaction Monitoring: Stir the resulting dark solution at -78 °C for 2 hours. The progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the 3-position.

-

Carboxylation: Carefully add an excess of freshly crushed dry ice to the reaction mixture in small portions. A significant exotherm may be observed.

-

Quench and Work-up: Allow the mixture to slowly warm to room temperature overnight. Add water and transfer the mixture to a separatory funnel.

-

Extraction: Wash the aqueous layer with diethyl ether (2x) to remove any unreacted starting material. Discard the organic layers.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate should form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, recrystallize the solid from an appropriate solvent system like ethanol/water.

Applications in Drug Development and Agrochemicals

2,5-Dichloronicotinic acid's value lies in its role as a versatile intermediate. Its reactive sites—the carboxylic acid and the two chlorine atoms—can be selectively functionalized to build more complex molecular architectures.

-

Pharmaceutical Research : It is a key building block in the synthesis of biologically active compounds.[2] The pyridine core is a common scaffold in medicinal chemistry. The carboxylic acid can be converted to amides, esters, or other functional groups, while the chlorine atoms can be displaced via nucleophilic aromatic substitution (SNAr) reactions. This allows for the creation of diverse libraries of compounds for screening against various biological targets, including kinases and inflammatory pathway proteins.[2]

-

Agrochemical Development : In the agrochemical industry, this compound serves as a precursor for potent herbicides and insecticides.[2] The specific substitution pattern on the pyridine ring is often crucial for achieving high efficacy and selectivity in crop protection products.[2]

-

Material Science : It is also applied in the synthesis of novel polymers and coatings where the rigid, functionalized aromatic core can impart desirable properties such as thermal stability and chemical resistance.[2]

Analytical Characterization

Ensuring the identity, purity, and quality of 2,5-Dichloronicotinic acid is paramount for its successful use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is employed for full characterization.

Analytical Workflow Diagram

Caption: Quality control workflow for 2,5-Dichloronicotinic Acid.

Protocol: Purity Determination by HPLC-UV

This protocol describes a standard method for determining the purity of a 2,5-Dichloronicotinic acid sample.

-

Standard and Sample Preparation:

-

Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 acetonitrile:water diluent.

-

Prepare the sample for analysis at the same concentration (1.0 mg/mL) in the diluent.

-

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

-

Analysis and Data Processing:

-

Inject the diluent as a blank, followed by the reference standard and the sample.

-

Integrate all peaks in the sample chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Self-Validation: The retention time of the main peak in the sample must match that of the reference standard. The peak shape should be symmetrical.

-

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Hazard Identification: 2,5-Dichloronicotinic acid is classified as harmful (Hazard Code: Xn).[1] It is associated with the GHS07 pictogram, indicating it may cause skin irritation, eye irritation, or be harmful if swallowed.[5]

-

Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be kept in an inert atmosphere at room temperature.[1]

References

-

Cas 59782-85-3, 2,5-Dichloronicotinic acid | lookchem. [Link]

Sources

Introduction: A Core Moiety in Chemical Synthesis

An In-depth Technical Guide to the Physical Properties of 2,5-Dichloronicotinic Acid

2,5-Dichloronicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), serves as a critical building block in the synthesis of a wide array of functional molecules. Its unique electronic and structural characteristics, imparted by the two chlorine substituents on the pyridine ring, make it a valuable intermediate in both pharmaceutical and agrochemical research and development.[1] In the pharmaceutical industry, its scaffold is integral to the development of novel therapeutic agents, including anti-inflammatory and anti-cancer compounds.[1] In parallel, the agrochemical sector utilizes it as a key precursor for advanced herbicides and pesticides designed to enhance crop protection and yield.[1]

A thorough understanding of the physical properties of 2,5-Dichloronicotinic acid is paramount for chemists and formulation scientists. These properties—ranging from its melting point and solubility to its acidity—dictate the conditions required for its synthesis, purification, storage, and subsequent reactions. This guide provides a detailed examination of these core physical characteristics, offering both established data and field-proven experimental protocols for their validation. The methodologies described herein are designed to ensure reproducibility and provide researchers with a self-validating framework for handling this versatile compound.

Core Physicochemical Characteristics

The fundamental identity and physical state of 2,5-Dichloronicotinic acid are summarized by a consistent set of parameters found across chemical data repositories. These values are the first point of reference for any researcher handling this compound.

| Property | Value | Source(s) |

| CAS Number | 59782-85-3 | [1] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1][2][3] |

| Molecular Weight | 192.00 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [1][4][5] |

| Density | 1.61 g/cm³ | [4] |

| IUPAC Name | 2,5-dichloropyridine-3-carboxylic acid | [2] |

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of purity and is fundamental for process development, particularly in crystallization and drying operations. 2,5-Dichloronicotinic acid exhibits a sharp and well-defined melting range, characteristic of a stable crystalline solid.

| Thermal Property | Value | Source(s) |

| Melting Point | 154 - 158 °C | [1][4] |

| Boiling Point | 323.7 °C (at 760 mmHg) | [4][6] |

| Flash Point | 149.6 °C | [4] |

Expert Insight: The Importance of Accurate Melting Point Determination

In a drug development context, the melting point is not merely a physical constant; it is a gateway to understanding the compound's solid-state properties. A sharp melting peak, as determined by Differential Scanning Calorimetry (DSC), suggests high purity. Conversely, a broad or depressed melting range can indicate the presence of impurities or polymorphism, a phenomenon where a compound can exist in multiple crystalline forms. Each polymorph can have different physical properties, including solubility and bioavailability, making its characterization essential. DSC is the gold standard for this analysis due to its high precision and the small sample quantity required.[7]

Experimental Protocol: Melting Point Determination by DSC

This protocol outlines the determination of the melting point of 2,5-Dichloronicotinic acid using a heat-flux DSC instrument.[8][9]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (m.p. 156.6 °C).[10] This step is crucial for data accuracy.

-

Sample Preparation: Accurately weigh 3-5 mg of 2,5-Dichloronicotinic acid into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

-

Reference Pan: Prepare an empty, crimped aluminum pan to serve as the reference.[7]

-

DSC Program Setup:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen purge gas (50 mL/min). The inert atmosphere prevents oxidative degradation.[10]

-

-

Data Analysis: The resulting thermogram will show an endothermic peak representing the melting event. The onset temperature of this peak is reported as the melting point. The area under the peak corresponds to the heat of fusion.[9]

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile and Acidity

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical factor influencing its reaction kinetics, purification, and formulation. 2,5-Dichloronicotinic acid is noted to be soluble in methanol.[4] Its acidic nature, stemming from the carboxylic acid group, suggests that its solubility will be highly dependent on the pH of the aqueous medium.

| Property | Value | Source(s) |

| Solubility | Soluble in Methanol | [4][6] |

| pKa (Predicted) | 1.63 ± 0.25 | [4] |

Expert Insight: pKa and its Implications

The predicted pKa of 1.63 indicates that 2,5-Dichloronicotinic acid is a relatively strong organic acid.[4] This low pKa is a direct result of the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom in the pyridine ring, which stabilize the carboxylate anion.[11] In practical terms, this means the compound will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (~7.4) and in neutral or basic solutions. This ionized form is significantly more polar and, therefore, more soluble in aqueous media than the neutral, protonated form. This pH-dependent solubility is a key consideration for designing extraction, crystallization, and formulation processes.[12]

Experimental Protocol: Equilibrium Solubility Determination

This protocol uses the reliable shake-flask method to determine the equilibrium solubility of 2,5-Dichloronicotinic acid in various solvents.[13][14]

Methodology:

-

System Preparation: For each solvent to be tested (e.g., water, ethanol, acetone, ethyl acetate), add an excess amount of 2,5-Dichloronicotinic acid to a known volume of the solvent in a sealed vial. "Excess" means that a visible amount of undissolved solid remains.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution). Immediately filter it through a 0.22 µm PTFE syringe filter to remove any remaining microscopic particles.[13] This step is critical to prevent overestimation of solubility.

-

Quantification: Dilute the filtered aliquot with a suitable mobile phase and quantify the concentration of 2,5-Dichloronicotinic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]

-

Calculation: The solubility is calculated from the measured concentration and reported in units such as mg/mL or mol/L.

Caption: Shake-Flask Method for Equilibrium Solubility.

Spectroscopic Characterization Protocols

While specific spectral data is proprietary to the manufacturer, standard analytical techniques are used for structural confirmation and purity assessment. Researchers can acquire this data by following established protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. For 2,5-Dichloronicotinic acid, both ¹H and ¹³C NMR would be informative.

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling patterns would confirm their relative positions. ¹³C NMR: The spectrum would show six signals: five for the carbon atoms of the pyridine ring and one for the carboxylic acid carbon.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Methanol-d₄ (CD₃OD) or DMSO-d₆.[15]

-

Sample Weighing: Dissolve approximately 5-10 mg of 2,5-Dichloronicotinic acid in 0.6-0.7 mL of the chosen deuterated solvent.[16]

-

Filtration: To ensure a high-quality spectrum with sharp lines, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can disrupt the magnetic field homogeneity.

-

Analysis: Acquire the spectrum on a calibrated NMR spectrometer. An internal standard like tetramethylsilane (TMS) may be used for chemical shift referencing.

Conclusion

The physical properties of 2,5-Dichloronicotinic acid—a crystalline, acidic solid with a well-defined melting point and pH-dependent solubility—are foundational to its application in scientific research and development. The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties, ensuring data integrity and facilitating the compound's effective use in the synthesis of next-generation pharmaceuticals and agrochemicals. Adherence to these rigorous analytical practices is essential for advancing complex chemical synthesis from the laboratory to industrial applications.

References

- LookChem. Cas 59782-85-3, 2,5-Dichloronicotinic acid. [URL: https://www.lookchem.com/cas-597/59782-85-3.html]

- Chem-Impex. 2,5-Dichloronicotinic acid. [URL: https://www.chemimpex.com/products/2-5-dichloronicotinic-acid]

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://www.csus.edu/indiv/m/mackj/chem125/sol125.pdf]

- BenchChem. General Experimental Protocol for Determining Solubility. [URL: https://www.benchchem.com/technical-center/general-experimental-protocol-for-determining-solubility]

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [URL: https://www.cerritos.

- ChemicalBook. 2,5-Dichloroisonicotinic acid synthesis. [URL: https://www.chemicalbook.com/synthesis/88912-26-9.htm]

- Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. Determination of solubility: A laboratory experiment. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed060p533]

- Unknown. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [URL: https://www.researchgate.net/publication/228345758_Experimental_and_Computational_Methods_Pertaining_to_Drug_Solubility]

- ChemicalBook. 2,5-Dichloronicotinic acid | 59782-85-3. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3480612.htm]

- University of Leicester. How to Prepare Samples for NMR. [URL: https://www2.le.ac.uk/departments/chemistry/facilities-services/nmr-spectroscopy/preparing-nmr-samples]

- PubChem. 2,5-Dichloropyridine-3-carboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2736085]

- University of Notre Dame. NMR Sample Preparation. [URL: https://nmr.nd.

- Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. [URL: https://www.datapointlabs.com/thermal/differential-scanning-calorimetry-dsc]

- Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [URL: https://www.chemie.hu-berlin.

- Tokyo Chemical Industry Co., Ltd. 2,5-Dichloronicotinic Acid | 59782-85-3. [URL: https://www.tcichemicals.com/US/en/p/D4240]

- Sigma-Aldrich. 2,5-Dichloronicotinic acid AldrichCPR 59782-85-3. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ade000187]

- Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [URL: https://www.torontech.com/blogs/news/differential-scanning-calorimetry-dsc-analysis]

- UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. [URL: https://www.ucl.ac.

- NMR Testing Laboratory. Organic Acid Archives. [URL: https://nmr-testing.

- PubChem. 2,5-Dichloro-4,6-dimethylnicotinic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/612963]

- SGS INSTITUT FRESENIUS. Differential Scanning Calorimetry (DSC). [URL: https://www.sgs-institut-fresenius.com/non-food/material-testing/polymer-testing/thermal-analysis/differential-scanning-calorimetry-dsc]

- dos Santos, M. F. P., et al. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences. [URL: https://www.scielo.br/j/rbcf/a/gqNqYV7Y9g6qg7n7G5Vwz9G/?lang=en]

- University of Wisconsin-Madison. Investigation of Polymers with Differential Scanning Calorimetry. [URL: https://nanohub.org/app/site/courses/120/0/notes/2008.10.16-DSC_manual.pdf]

- ChemicalBook. 2,5-Dichloronicotinic acid Property. [URL: https://www.chemicalbook.com/ProductProperty_EN_CB3480612.htm]

- Santa Cruz Biotechnology. 2,5-Dichloronicotinic acid. [URL: https://www.scbt.com/p/2-5-dichloronicotinic-acid-59782-85-3]

- ChemicalBook. 2,6-Dichloronicotinic acid synthesis. [URL: https://www.chemicalbook.com/synthesis/38496-18-3.htm]

- PubChem. 2,5-Dichlorobenzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5784]

- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. [URL: https://patents.google.

- PubChem. 2,6-Dichloronicotinic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/854047]

- BLD Pharm. 59782-85-3|2,5-Dichloronicotinic acid. [URL: https://www.bldpharm.com/products/59782-85-3.html]

- CAS Common Chemistry. 2,6-Dichloronicotinic acid. [URL: https://commonchemistry.cas.org/detail?cas_rn=38496-18-3]

- Thermo Scientific Chemicals. 2,6-Dichloronicotinic acid, 98+%. [URL: https://www.thermofisher.

- Larose, J., et al. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere. [URL: https://pubmed.ncbi.nlm.nih.gov/37827463/]

- Chemistry LibreTexts. E5: Acid Dissociation Constants of Organics. [URL: https://chem.libretexts.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,5-Dichloropyridine-3-carboxylic acid | C6H3Cl2NO2 | CID 2736085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Cas 59782-85-3,2,5-Dichloronicotinic acid | lookchem [lookchem.com]

- 5. 2,5-Dichloronicotinic Acid | 59782-85-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 2,5-Dichloronicotinic acid | 59782-85-3 [amp.chemicalbook.com]

- 7. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 8. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 10. scielo.br [scielo.br]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www1.udel.edu [www1.udel.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. sites.bu.edu [sites.bu.edu]

- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-depth Technical Guide to the Solubility of 2,5-Dichloronicotinic Acid for Pharmaceutical and Agrochemical Research

Foreword: The Critical Role of Solubility Data

In the realms of drug development and agrochemical formulation, understanding the solubility of an active compound is not merely a preliminary step; it is a cornerstone of successful research and development. Solubility dictates bioavailability, influences formulation strategies, and impacts the reliability of in vitro screening assays. 2,5-Dichloronicotinic acid, a key intermediate in the synthesis of various pharmaceuticals and crop protection agents, is a compound whose physicochemical properties merit close examination.[1] This guide provides a comprehensive overview of the known properties of 2,5-Dichloronicotinic acid and, in the absence of extensive public solubility data, offers a robust framework for its experimental determination. As your partner in the laboratory, this document is designed to empower researchers with both the foundational knowledge and the practical methodologies required to master the solubility characterization of this important molecule.

Physicochemical Profile of 2,5-Dichloronicotinic Acid

A thorough understanding of a compound's fundamental properties is the logical starting point for any solubility investigation. These parameters offer predictive insights into its behavior in various solvent systems.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₂NO₂ | [2][3] |

| Molecular Weight | 192.00 g/mol | [2][3] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 154-158 °C | |

| Boiling Point | 323.7 °C (at 760 mmHg) | [2][3] |

| Predicted pKa | 1.63 ± 0.25 | [2][3] |

| Qualitative Solubility | Soluble in Methanol | [2][3] |

The structure, featuring a carboxylic acid group and a pyridine ring, immediately signals that pH will be a critical determinant of its aqueous solubility. The predicted pKa of ~1.63 indicates it is a relatively strong organic acid.[2][3] This means the molecule will be predominantly in its neutral, less soluble form at pH values below 1.63 and will increasingly deprotonate to its more soluble carboxylate anion form as the pH increases.

The Principle of pH-Dependent Solubility

The solubility of ionizable compounds like 2,5-Dichloronicotinic acid is intrinsically linked to the pH of the aqueous medium. The relationship is governed by the Henderson-Hasselbalch equation and the equilibrium between the undissociated acid (HA) and its conjugate base (A⁻).

HA ⇌ H⁺ + A⁻

The total solubility (S_total) is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form. For a weak acid, solubility increases with pH. As a rule of thumb, the lowest aqueous solubility (the intrinsic solubility, S₀) is observed when the pH is at least 2 units below the pKa.

Caption: Logical flow of pH's effect on a weak acid's solubility.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

Given the scarcity of published quantitative data, experimental determination is paramount. The saturation shake-flask method is the gold-standard for measuring thermodynamic (equilibrium) solubility due to its reliability and direct measurement of the compound in a saturated state.

Causality Behind the Shake-Flask Method

This method is designed to create a sustained equilibrium between the undissolved solid compound and the solvent. Vigorous agitation ensures that the dissolution rate is not limited by diffusion at the solid-liquid interface, allowing the system to reach its true thermodynamic saturation point. The subsequent separation step is critical to ensure that only the dissolved analyte is quantified.

Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 2,5-Dichloronicotinic acid in a selected solvent at a controlled temperature.

Materials & Equipment:

-

2,5-Dichloronicotinic acid (purity ≥97%)

-

Solvent of interest (e.g., pH-adjusted buffers, methanol, ethanol, acetone)

-

Orbital shaker with temperature control

-

Glass vials with screw caps (e.g., 10 mL)

-

Calibrated pH meter

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent)

-

Autosampler vials for HPLC analysis

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow:

Sources

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloronicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for the preparation of 2,5-dichloronicotinic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core chemical transformations, mechanistic insights, and field-proven experimental protocols. The synthesis routes discussed herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and practical applicability. We will explore three primary synthetic strategies, starting from 2,5-dichloropyridine, 2-chloro-5-methylpyridine, and 2-amino-5-chloropyridine, respectively. Each pathway will be evaluated based on its efficiency, scalability, and the chemical principles underpinning the experimental choices.

Introduction: The Significance of 2,5-Dichloronicotinic Acid

2,5-Dichloronicotinic acid is a halogenated derivative of nicotinic acid (Vitamin B3) that has emerged as a crucial building block in the synthesis of a variety of biologically active compounds.[1] Its disubstituted pyridine ring offers strategic positions for further functionalization, making it a versatile intermediate for the development of complex molecular architectures.

In the pharmaceutical sector , 2,5-dichloronicotinic acid is a key precursor for the synthesis of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1] The presence of two chlorine atoms on the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

In the agrochemical industry , this compound serves as a vital intermediate in the formulation of modern herbicides and pesticides.[1] The unique electronic and steric properties imparted by the chlorine substituents are often essential for the biological activity of these crop protection agents.

Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to 2,5-dichloronicotinic acid is of considerable interest to the chemical and life sciences communities. This guide aims to provide a detailed and practical resource for the synthesis of this valuable compound.

Synthetic Pathways to 2,5-Dichloronicotinic Acid

This section will detail three distinct and viable synthetic pathways for the preparation of 2,5-dichloronicotinic acid. For each pathway, we will discuss the underlying chemical principles, provide a step-by-step experimental protocol, and present a visual representation of the reaction sequence.

Pathway 1: Ortho-Lithiation and Carboxylation of 2,5-Dichloropyridine

This pathway represents a direct and elegant approach to the synthesis of 2,5-dichloronicotinic acid, starting from the readily available 2,5-dichloropyridine. The core of this strategy lies in a directed ortho-lithiation reaction, followed by carboxylation with carbon dioxide.

Chemical Principles and Rationale:

Directed ortho-lithiation is a powerful tool in organic synthesis for the regioselective functionalization of aromatic and heteroaromatic rings. In this case, the chlorine atom at the 2-position of the pyridine ring acts as a directing group, facilitating the deprotonation of the adjacent C-3 position by a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA). The lithiated intermediate is then quenched with an electrophile, in this case, carbon dioxide (dry ice), to introduce the carboxylic acid functionality. The choice of a strong, non-nucleophilic base like LDA is crucial to avoid unwanted side reactions, such as nucleophilic aromatic substitution of the chlorine atoms.

Figure 1: Synthesis of 2,5-Dichloronicotinic Acid via Ortho-Lithiation.

Experimental Protocol:

Materials:

-

2,5-Dichloropyridine

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2,5-dichloropyridine (1.0 eq).

-

Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) to the cooled solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

In a separate flask, crush an excess of dry ice.

-

Carefully transfer the reaction mixture onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Acidify the aqueous layer to pH 2-3 with aqueous HCl.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude 2,5-dichloronicotinic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pathway 2: Oxidation of 2-Chloro-5-methylpyridine

This pathway utilizes the oxidation of a methyl group to a carboxylic acid, a fundamental transformation in organic synthesis. The starting material, 2-chloro-5-methylpyridine, can be prepared from 3-picoline through a multi-step process.

Chemical Principles and Rationale:

The oxidation of an alkyl side chain on an aromatic ring to a carboxylic acid can be achieved using various strong oxidizing agents. While potassium permanganate (KMnO4) is a classic reagent for this transformation, modern methods often employ catalytic systems to achieve higher efficiency and reduce waste. A notable example is the use of a cobalt or manganese salt catalyst in the presence of an initiator like N-hydroxyphthalimide (NHPI) under an oxygen atmosphere.[2] This catalytic system proceeds via a radical mechanism, offering a greener alternative to stoichiometric permanganate oxidation.

Figure 2: Synthesis of 2,5-Dichloronicotinic Acid via Oxidation.

Experimental Protocol (Catalytic Oxidation):

Materials:

-

2-Chloro-5-methylpyridine

-

Cobalt(II) acetate or Manganese(II) acetate

-

N-Hydroxyphthalimide (NHPI)

-

Acetic acid

-

Oxygen gas

Procedure:

-

To a high-pressure autoclave, add 2-chloro-5-methylpyridine (1.0 eq), cobalt(II) acetate (0.05 eq), and N-hydroxyphthalimide (0.1 eq).

-

Add acetic acid as the solvent.

-

Seal the autoclave and pressurize with oxygen to the desired pressure (e.g., 10-15 atm).

-

Heat the reaction mixture to 100-150 °C with vigorous stirring for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).

-

After completion, cool the reactor to room temperature and carefully vent the excess oxygen.

-

Transfer the reaction mixture and concentrate under reduced pressure to remove the acetic acid.

-

Dissolve the residue in water and adjust the pH to 2-3 with a suitable acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2,5-dichloronicotinic acid.

Pathway 3: Sandmeyer Reaction of 2-Amino-5-chloropyridine Followed by Carboxylation

This pathway involves a classic Sandmeyer reaction to introduce the second chlorine atom, followed by a subsequent step to install the carboxylic acid group. The synthesis of the starting material, 2-amino-5-chloropyridine, is a well-established process.

Chemical Principles and Rationale:

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into a variety of functional groups, including halogens.[3][4][5][6] The reaction proceeds via the formation of a diazonium salt from the amine using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then treated with a copper(I) halide to facilitate the substitution of the diazonium group with the corresponding halide. In this pathway, 2-amino-5-chloropyridine is first converted to 2,5-dichloropyridine via a Sandmeyer reaction. The resulting 2,5-dichloropyridine can then be carboxylated as described in Pathway 1.

Figure 3: Synthesis of 2,5-Dichloronicotinic Acid via Sandmeyer Reaction.

Experimental Protocol:

Part A: Synthesis of 2,5-Dichloropyridine from 2-Amino-5-chloropyridine

Materials:

-

2-Amino-5-chloropyridine

-

Sodium nitrite (NaNO2)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Ice

Procedure:

-

Prepare a solution of 2-amino-5-chloropyridine (1.0 eq) in concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) to the amine solution, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the 2,5-dichloropyridine with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude 2,5-dichloropyridine by distillation or chromatography.

Part B: Carboxylation of 2,5-Dichloropyridine

Follow the experimental protocol outlined in Pathway 1 to convert the synthesized 2,5-dichloropyridine into 2,5-dichloronicotinic acid.

Data Summary and Comparison of Synthetic Pathways

The choice of a particular synthetic pathway often depends on factors such as the availability of starting materials, desired scale of production, and considerations of cost and environmental impact. The following table provides a comparative summary of the three pathways discussed.

| Parameter | Pathway 1: Ortho-Lithiation | Pathway 2: Oxidation | Pathway 3: Sandmeyer Reaction |

| Starting Material | 2,5-Dichloropyridine | 2-Chloro-5-methylpyridine | 2-Amino-5-chloropyridine |

| Key Transformation | Directed Ortho-Lithiation, Carboxylation | Methyl Group Oxidation | Diazotization, Sandmeyer Reaction, Carboxylation |

| Number of Steps | 1 | 1 | 2 |

| Typical Reagents | LDA, Dry Ice | KMnO4 or O2/Co or Mn catalyst | NaNO2, HCl, CuCl, LDA, Dry Ice |

| Reported Yields | Moderate to Good | Good to Excellent | Moderate (over two steps) |

| Key Advantages | Direct, convergent | Potentially high-yielding, catalytic options | Utilizes readily available starting materials |

| Potential Challenges | Requires cryogenic temperatures, strictly anhydrous conditions | Harsh oxidizing conditions (KMnO4), high pressure (catalytic) | Multi-step process, handling of diazonium salts |

Conclusion and Future Perspectives

This technical guide has presented three robust and scientifically sound pathways for the synthesis of 2,5-dichloronicotinic acid. The choice between the ortho-lithiation of 2,5-dichloropyridine, the oxidation of 2-chloro-5-methylpyridine, and the Sandmeyer reaction of 2-amino-5-chloropyridine will depend on the specific requirements and constraints of the research or production environment.

The ortho-lithiation pathway offers a direct and elegant route, while the oxidation pathway, particularly with modern catalytic systems, presents a potentially high-yielding and greener alternative. The Sandmeyer reaction pathway, although longer, utilizes readily accessible starting materials.

Future research in this area may focus on the development of even more efficient and sustainable catalytic systems for the oxidation pathway, or the exploration of novel C-H activation strategies that could provide alternative and more direct routes to 2,5-dichloronicotinic acid. As the demand for this key intermediate continues to grow, so too will the importance of innovative and practical synthetic methodologies.

References

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

-

Khan Academy. (2018, April 19). 37.01 Sandmeyer Reactions [Video]. YouTube. [Link]

-

Wikipedia. (2023). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

- Google Patents. (n.d.). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.

-

ResearchGate. (2019, October 6). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

-

MDPI. (2023, January 16). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]

- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.

- Google Patents. (n.d.). IL47057A - Process for preparing 2-amino-5-chloropyridine.

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Patsnap. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.

- Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

-

China/Asia On Demand (CAOD). (n.d.). Green Process for the Synthesis of 2-Chloronicotinic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 5. m.youtube.com [m.youtube.com]

- 6. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide to 2,5-Dichloronicotinic Acid

This guide provides a comprehensive technical overview of 2,5-dichloronicotinic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's chemical identity, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific principles.

Core Chemical Identity and Physicochemical Properties

2,5-Dichloronicotinic acid, also known as 2,5-dichloro-3-pyridinecarboxylic acid, is a halogenated derivative of nicotinic acid (Vitamin B3). Its structure, featuring a pyridine ring substituted with two chlorine atoms and a carboxylic acid group, makes it a versatile building block in organic synthesis.[1] The strategic placement of these functional groups provides specific electronic properties and multiple reaction sites, rendering it a valuable intermediate in the synthesis of complex molecules.[1]

The fundamental role of this compound lies in its utility as a precursor for creating more complex, biologically active molecules. It is particularly valued in the pharmaceutical and agrochemical industries.[1] In medicinal chemistry, its structure is incorporated into novel therapeutic agents, including potential anti-inflammatory and anti-cancer drugs.[1] In the agrochemical sector, it serves as a key component in the formulation of herbicides and pesticides.[1]

Below is a diagram of its chemical structure and a summary of its key properties.

Caption: Chemical structure of 2,5-Dichloronicotinic acid.

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference |

| IUPAC Name | 2,5-dichloro-3-pyridinecarboxylic acid | [1] |

| Synonyms | 2,5-Dichloronicotinic acid | [1][2] |

| CAS Number | 59782-85-3 | [1][3] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1][3] |

| Molecular Weight | 192.00 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 154-158 °C | [1][2] |

| Boiling Point | 323.7 °C at 760 mmHg | [2] |

| Solubility | Soluble in methanol | [2] |

| pKa (Predicted) | 1.63 ± 0.25 | [2] |

Synthesis and Mechanistic Rationale

The synthesis of 2,5-dichloronicotinic acid is a critical process for its application in further chemical production. A common and effective laboratory-scale synthesis involves the selective oxidation of a precursor, such as 2,5-dichloro-3-picoline.

Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification of 2,5-dichloronicotinic acid.

Detailed Experimental Protocol:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,5-dichloro-3-picoline in an aqueous solution.

-

Oxidation : Heat the mixture to reflux. Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise over several hours. The choice of a strong oxidant is necessary to convert the robust methyl group on the pyridine ring to a carboxylic acid. The reaction progress can be monitored by the disappearance of the purple permanganate color.

-

Workup : After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.

-

Isolation : Acidify the filtrate with a strong acid like hydrochloric acid (HCl) to a low pH. This protonates the carboxylate, causing the desired 2,5-dichloronicotinic acid to precipitate out of the solution due to its lower solubility in acidic aqueous media.

-

Purification : Collect the crude product by vacuum filtration. Further purify the solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to remove any remaining impurities.

-

Final Product : Dry the purified crystals under a vacuum to yield the final product. The identity and purity should be confirmed by the analytical methods described below.

Analytical Characterization for Structural Validation

To ensure the synthesized product meets the required specifications for research and development, a suite of analytical techniques is employed. This serves as a self-validating system for the synthesis protocol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns are characteristic of the substitution pattern.

-

¹³C NMR : The carbon NMR spectrum will display six signals: five for the carbons in the pyridine ring and one for the carboxylic acid carbon. The chemical shifts are influenced by the electronegative chlorine and nitrogen atoms.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound (192.00 g/mol ).[3] The isotopic pattern in the mass spectrum will be characteristic of a molecule containing two chlorine atoms, showing distinct M, M+2, and M+4 peaks.

Applications in Research and Development

2,5-Dichloronicotinic acid is not typically an end-product but rather a critical intermediate. Its value is realized in its ability to be transformed into more complex, high-value molecules.

-

Pharmaceutical Synthesis : It is a key building block in the development of novel pharmaceuticals.[1] Its structure can be found in various compounds being investigated for therapeutic properties, where the dichloropyridine moiety can influence binding to biological targets and modulate pharmacokinetic properties.[1]

-

Agrochemical Development : In the agrochemical industry, it serves as a precursor for synthesizing potent herbicides and insecticides.[1] The specific halogenation pattern is often crucial for the biological activity of the final agrochemical product.

-

Material Science : The compound is also used in material science to create new polymers and coatings with enhanced properties like thermal stability and resistance to degradation.[1]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with 2,5-dichloronicotinic acid.

Hazard Identification :

Table 2: Recommended Safety and Handling Procedures

| Procedure | Guideline | Reference |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [4][5] |

| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. | [4][5] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [4][5] |

| First Aid (Skin) | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. | [4][5] |

| First Aid (Inhalation) | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. | [4][5] |

| First Aid (Ingestion) | Rinse mouth. Call a poison center or doctor if you feel unwell. | [4][5] |

| Storage | Store in a well-ventilated place. Keep the container tightly closed. Store locked up at room temperature or under refrigerated conditions (2-8 °C) as specified by the supplier. | [1][2][4][5] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [4][5] |

Conclusion

2,5-Dichloronicotinic acid is a compound of significant industrial and academic importance. Its well-defined chemical properties and versatile reactivity make it an indispensable intermediate in the synthesis of a wide array of valuable products, from life-saving pharmaceuticals to advanced materials and crop-protecting agrochemicals. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for any scientist or researcher working with this pivotal chemical building block.

References

-

2,5-Dichloronicotinic acid - Chem-Impex.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

2,5-Dichloroisonicotinic acid synthesis - ChemicalBook.

-

Chemical Safety Data Sheet MSDS / SDS - 2,5-DICHLORONICOTINALDEHYDE - ChemicalBook.

-

2,5-Dichloronicotinic acid AldrichCPR 59782-85-3 - Sigma-Aldrich.

-

2,5-Dichloronicotinic acid | CAS 59782-85-3 | SCBT - Santa Cruz Biotechnology.

-

SAFETY DATA SHEET - Fisher Scientific.

-

2,5-Dichloronicotinic acid | 59782-85-3 - ChemicalBook.

-

Cas 59782-85-3,2,5-Dichloronicotinic acid | lookchem.

Sources

A Technical Guide to 2,5-Dichloronicotinic Acid: Synthesis, Characterization, and Applications

Abstract

2,5-Dichloronicotinic acid is a halogenated pyridine derivative that serves as a pivotal, high-value intermediate in the synthesis of complex organic molecules. Its unique electronic and structural properties, conferred by the presence of two chlorine atoms and a carboxylic acid group on the pyridine ring, make it an essential building block in the development of novel pharmaceuticals and advanced agrochemicals. This technical guide provides an in-depth exploration of 2,5-Dichloronicotinic acid, covering its chemical identity, physicochemical properties, a representative synthesis protocol, standard analytical characterization techniques, and key applications for research and drug development professionals. The document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding for its practical application.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. These properties dictate handling, reaction conditions, and purification strategies.

1.1. Nomenclature and Structural Identifiers

-

Systematic IUPAC Name: 2,5-Dichloronicotinic acid

Structural Representations:

-

SMILES: OC(=O)c1cc(Cl)cnc1Cl[4]

-

InChI: 1S/C6H3Cl2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)[4]

-

InChIKey: SXQSMLIMBNMUNB-UHFFFAOYSA-N[4]

1.2. Physicochemical Data

The quantitative physical properties of 2,5-Dichloronicotinic acid are summarized in the table below. This data is critical for designing experimental parameters, such as selecting appropriate solvents for reaction and purification, and for ensuring safe handling.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 154-158 °C | [1] |

| Boiling Point | 323.7 °C at 760 mmHg | [1][2] |

| Solubility | Soluble in methanol | [1][2] |

| pKa | 1.63 ± 0.25 (Predicted) | [2] |

| Density | 1.61 g/cm³ | [2] |

Synthesis and Purification

The synthesis of 2,5-Dichloronicotinic acid is not commonly detailed in introductory literature, but it can be achieved through established organic chemistry transformations. A logical and field-proven approach involves the oxidation of a precursor such as 2,5-dichloro-3-methylpyridine. This method is analogous to well-documented syntheses of other nicotinic acid derivatives.[5]

2.1. Representative Synthesis Workflow: Oxidation of 2,5-Dichloro-3-methylpyridine

The causality behind this synthetic choice lies in the robust nature of oxidizing agents like potassium permanganate (KMnO₄) or nitric acid, which can selectively convert an electron-rich methyl group on an aromatic ring to a carboxylic acid without disrupting the stable, electron-deficient dichloropyridine core.

Caption: A representative workflow for the synthesis of 2,5-Dichloronicotinic acid.

2.2. Experimental Protocol: Synthesis

This protocol is a representative example based on standard oxidation procedures.

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 2,5-dichloro-3-methylpyridine (1.0 eq).

-

Reaction: Add a solution of sodium hydroxide (2.5 eq) in water. Heat the mixture to 80-90°C.

-

Oxidant Addition: Slowly add potassium permanganate (KMnO₄, 2.2 eq) in portions, maintaining the temperature below 100°C. The exothermic reaction must be controlled.

-

Reflux: After the addition is complete, heat the mixture under reflux for 4-6 hours until the purple color of the permanganate has disappeared, indicating reaction completion. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Work-up: While still hot, filter the reaction mixture by vacuum filtration to remove the MnO₂. Wash the filter cake with a small amount of hot water.

-

Isolation: Cool the combined filtrate in an ice bath. Slowly acidify the solution to a pH of approximately 2 using concentrated hydrochloric acid (HCl). A white to off-white precipitate will form.

-

Collection: Collect the crude solid by vacuum filtration, wash with cold water, and air dry.

2.3. Purification Protocol: Recrystallization

Recrystallization is a robust technique for purifying crystalline solids.[6][7] The choice of solvent is critical: the compound should be highly soluble at high temperatures but sparingly soluble at low temperatures.[8]

-

Solvent Selection: Based on known properties, a methanol/water or ethanol/water system is a suitable choice.

-

Dissolution: Place the crude 2,5-Dichloronicotinic acid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., methanol) to dissolve the solid completely.[9]

-

Induce Crystallization: If a co-solvent is used, add the second solvent (e.g., water) dropwise to the hot solution until slight turbidity (cloudiness) persists. Reheat gently to achieve a clear solution again.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals rather than a precipitate.[7]

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[9][10]

-

Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove residual solvent.

Applications in Research and Development

2,5-Dichloronicotinic acid is not typically an end-product but rather a versatile building block. Its utility stems from the differential reactivity of its functional groups: the carboxylic acid allows for amide bond formation and other derivatizations, while the chloro-substituents can be displaced via nucleophilic aromatic substitution (SNAᵣ) reactions, often with regioselectivity influenced by the directing effects of the ring nitrogen and carboxyl group.

Caption: The role of 2,5-Dichloronicotinic acid as a central intermediate.

3.1. Pharmaceutical Synthesis

In drug development, this molecule is a valuable scaffold. Its rigid pyridine core provides a well-defined three-dimensional structure for interacting with biological targets. It is particularly noted for its use in creating potential anti-inflammatory and anti-cancer agents.[11] The carboxylic acid can be converted to an amide, ester, or other functional groups, while the chlorine atoms provide sites for introducing further complexity and tuning the molecule's pharmacological properties.

3.2. Agrochemical Development

2,5-Dichloronicotinic acid is a key intermediate in the synthesis of modern pesticides.[11] It serves as a precursor for various herbicides and insecticides. The specific arrangement of the chloro- and carboxyl- groups on the pyridine ring is often crucial for the biological activity of the final agrochemical product, enhancing crop protection and yield.[11]

3.3. Material Science

The compound also finds applications in material science. It can be used in the production of novel polymers and coatings, where the dichloropyridine moiety can impart properties such as thermal stability, flame retardancy, and improved resistance to environmental degradation.[11]

Analytical Characterization

Confirming the identity and purity of 2,5-Dichloronicotinic acid post-synthesis is paramount. A combination of spectroscopic and physical methods provides a self-validating system of quality control.

Caption: A standard quality control workflow for chemical verification.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. Due to the electron-withdrawing effects of the chlorine atoms and the carboxylic acid, these signals would appear downfield, likely between 8.0 and 9.0 ppm. The coupling between them would confirm their relative positions.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals. The signal for the carboxylic acid carbon (C=O) would be the most downfield, typically in the 165-175 ppm range. The five carbons of the pyridine ring would appear in the aromatic region (approx. 120-155 ppm), with the carbons directly bonded to chlorine atoms showing characteristic shifts.[12][13]

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[14]

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.[15]

-

C=O Stretch: A strong, sharp absorption band should appear around 1700-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.[14]

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretches: Absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically between 600-800 cm⁻¹.

4.3. Mass Spectrometry (MS)